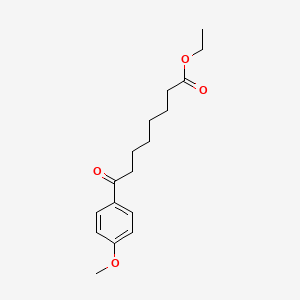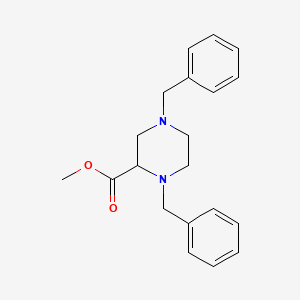
1,3,4,6-Tetra-O-acetil-alfa-D-glucopiranosa
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated derivative of glucose. It is a carbohydrate compound that has been widely used in organic synthesis, particularly in the preparation of glycosyl donors and acceptors. This compound is known for its role in carbohydrate chemistry, where it serves as a building block for more complex molecules.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose has numerous applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of glycosylated drugs and prodrugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose can be synthesized through several methods. One common method involves the acetylation of D-glucose. The process typically includes the following steps:
Acetylation of D-glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 1,2,3,4,6-penta-O-acetyl-D-glucopyranose.
Selective Deacetylation: The pentaacetate is then selectively deacetylated at the anomeric position to yield 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose.
Industrial Production Methods
Industrial production of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace acetyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose involves its role as a glycosyl donor. In glycosylation reactions, the compound donates a glycosyl group to an acceptor molecule, forming a glycosidic bond. This process is facilitated by the presence of a catalyst, such as a Lewis acid, which activates the glycosyl donor and promotes the transfer of the glycosyl group.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: This compound is similar but has an additional acetyl group at the anomeric position.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: This is the beta anomer of the compound and has different stereochemistry.
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose: This compound is an acetylated derivative of galactose and has similar chemical properties
Uniqueness
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of glycosylated compounds. Its selective reactivity and stability under various conditions make it a preferred choice in carbohydrate chemistry.
Propiedades
IUPAC Name |
(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310800 | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-15-2 | |
| Record name | NSC231870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















